MAGL Enzyme Inhibition: Dependence on Acyl Chain Unsaturation and Length
1-Monoarachidin (1-AG) inhibits cytosolic monoacylglycerol lipase (MAGL) with an IC50 in the range of 5.1–8.2 μM, a potency comparable to other C20 polyunsaturated 1-AG analogues [1]. In stark contrast, the fully saturated analogue 1-monoarachidin (C20:0) exhibits no detectable inhibition (IC50 > 100 μM) [1]. Lower side-chain analogues 1-monopalmitin (C16:0) and 1-monomyristin (C14:0) inhibit the enzyme with IC50 values of 12 μM and 32 μM, respectively [1]. This demonstrates that both the degree of unsaturation and the acyl chain length critically determine MAGL interaction.
| Evidence Dimension | IC50 for inhibition of 2-oleoylglycerol hydrolysis by cytosolic MAGL |
|---|---|
| Target Compound Data | 5.1–8.2 μM |
| Comparator Or Baseline | Fully saturated 1-monoarachidin (C20:0): No inhibition (IC50 > 100 μM); 1-monopalmitin (C16:0): 12 μM; 1-monomyristin (C14:0): 32 μM |
| Quantified Difference | 1-AG inhibits MAGL with IC50 ~5-8 μM; saturated C20 analogue shows no inhibition; shorter saturated analogues show 1.5- to 6.3-fold higher IC50 values |
| Conditions | Cytosolic fraction from rat brain homogenate; substrate: [3H]2-oleoylglycerol |
Why This Matters
The differential MAGL inhibition profile dictates that 1-Monoarachidin, not its saturated counterpart or shorter-chain analogues, is the appropriate choice for studies investigating structure-activity relationships of endocannabinoid-related acylglycerols at MAGL.
- [1] Vandevoorde S, et al. Influence of the degree of unsaturation of the acyl side chain upon the interaction of analogues of 1-arachidonoylglycerol with monoacylglycerol lipase and fatty acid amide hydrolase. Biochemical and Biophysical Research Communications. 2005;337(1):104-109. View Source
